1-Cyclopentyl-2-methoxyethan-1-one
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Description
1-Cyclopentyl-2-methoxyethan-1-one, also known as CMEO, is a cyclic ketone with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a building block for drug discovery and development. CMEO is also an important intermediate in the production of other chemicals, such as 1-cyclopentyl-2-methoxyethanol, 1-cyclopentyl-2-methoxyacetic acid, and other compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Cyclopentenones : A study by Scettri (1985) describes a synthesis method for 4-methoxy-cyclopent-2-en-1-ones, indicating the relevance of similar compounds in organic synthesis.
Enzymatic Reactions : Research by Brunet et al. (1999) investigates the enzymatic transesterification of compounds structurally related to 1-Cyclopentyl-2-methoxyethan-1-one, showing its potential in biochemical processes.
Organic Reaction Mechanisms : A study by Kida et al. (1992) explores the reactions involving methoxy-cycloalkyl hydroperoxides, contributing to the understanding of organic reaction mechanisms.
Formation of Bicyclic Structures : Research conducted by Shono et al. (1987) discusses the formation of complex bicyclic structures, relevant to the study of cyclic compounds like 1-Cyclopentyl-2-methoxyethan-1-one.
Biomedical Research : The study by McDermott et al. (2005) involves compounds with a cyclopentyl structure in the context of biomedical research, highlighting potential medical applications.
Cycloaddition Reactions : Sustmann, Tappanchai, and Bandmann's (1996) research Sustmann et al. (1996) provides insight into cycloaddition reactions, relevant to the chemistry of cyclic ketones.
Cyclopolymerization Studies : The work by Kodaira et al. (2000) on cyclopolymerization highlights another aspect of the utility of cyclic compounds in polymer chemistry.
properties
IUPAC Name |
1-cyclopentyl-2-methoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-8(9)7-4-2-3-5-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUDSQLJBSGCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518460 |
Source
|
Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2-methoxyethan-1-one | |
CAS RN |
14966-80-4 |
Source
|
Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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